![molecular formula C9H6O2S2 B6241736 [3,3'-bithiophene]-2-carboxylic acid CAS No. 28686-94-4](/img/no-structure.png)
[3,3'-bithiophene]-2-carboxylic acid
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Overview
Description
“[3,3’-bithiophene]-2-carboxylic acid” is a chemical compound that contains a bithiophene and carboxylic acid group . Bithiophene is a type of organic compound that consists of two thiophene rings connected by a single bond . Carboxylic acids are a class of organic compounds that contain a carboxyl group, which consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .
Synthesis Analysis
The synthesis of bithiophene-based compounds often involves cross-coupling reactions starting from halothiophenes . For example, the reaction of bromosuccinimide with esters of 3-substituted 2,2’-bithiophene-5-carboxylic acids can be used to obtain their 5’-bromo derivatives, which can then be converted to esters of 3,3’‘’-disubstituted 2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene-5,5’‘’-dicarboxylic acids by heating in DMF with catalytic amounts of Pd(PPh3)4 .Molecular Structure Analysis
The molecular structure of “[3,3’-bithiophene]-2-carboxylic acid” would consist of a bithiophene core with a carboxylic acid group attached. The exact structure would depend on the position of the carboxylic acid group .Chemical Reactions Analysis
As a carboxylic acid, “[3,3’-bithiophene]-2-carboxylic acid” would be expected to undergo typical acid-base reactions . For example, it could donate a proton (H+) in a reaction with a base, or accept a proton in a reaction with an acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “[3,3’-bithiophene]-2-carboxylic acid” would depend on its exact structure. As a carboxylic acid, it would be expected to have properties such as a sour taste, the ability to turn blue litmus paper red, and the ability to react with bases to form salts .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for [3,3'-bithiophene]-2-carboxylic acid involves the synthesis of 3,3'-bithiophene followed by carboxylation of the 2-position of the bithiophene ring.", "Starting Materials": [ "2-bromo-5-iodothiophene", "n-butyllithium", "copper(I) iodide", "2,2'-bipyridine", "palladium(II) acetate", "carbon monoxide", "sodium hydroxide", "carbon dioxide" ], "Reaction": [ "2-bromo-5-iodothiophene is treated with n-butyllithium to form the corresponding lithium organometallic intermediate.", "The lithium intermediate is then reacted with copper(I) iodide and 2,2'-bipyridine to form the bithiophene core.", "The bithiophene core is then subjected to palladium-catalyzed carbon monoxide insertion to form the carboxylic acid precursor.", "The carboxylic acid precursor is then treated with sodium hydroxide and carbon dioxide to form [3,3'-bithiophene]-2-carboxylic acid." ] } | |
CAS RN |
28686-94-4 |
Product Name |
[3,3'-bithiophene]-2-carboxylic acid |
Molecular Formula |
C9H6O2S2 |
Molecular Weight |
210.3 |
Purity |
95 |
Origin of Product |
United States |
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